molecular formula C7H12O2 B585726 (E)-1-Ethoxy-1-penten-3-one CAS No. 79317-83-2

(E)-1-Ethoxy-1-penten-3-one

Cat. No.: B585726
CAS No.: 79317-83-2
M. Wt: 128.171
InChI Key: YMCSAYVUHVKCMT-AATRIKPKSA-N
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Description

(E)-1-Ethoxy-1-penten-3-one (CAS 79317-83-2) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol , this substance belongs to the class of enol ethers and features an α,β-unsaturated ketone system. This conjugated structure makes it a versatile building block (synthon) in organic synthesis, particularly useful for investigating reaction mechanisms like conjugate additions and cyclizations . The compound has a predicted boiling point of 192.5±23.0 °C at 760 mmHg and should be stored at -20°C to maintain stability . As a specialized intermediate, this compound can be applied in the exploration of novel synthetic pathways for the development of more complex molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-ethoxypent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(8)5-6-9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSAYVUHVKCMT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747728
Record name (1E)-1-Ethoxypent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79317-83-2
Record name (1E)-1-Ethoxypent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for E 1 Ethoxy 1 Penten 3 One and Its Alkoxy Enone Analogs

De Novo Synthetic Routes to the Enone Core Structure

The de novo synthesis of the enone backbone can be approached through a variety of strategic disconnections, broadly categorized into catalytic methods that build or reveal the unsaturation, and condensation or olefination reactions that construct the carbon-carbon double bond directly. nih.govnih.govwiley-vch.de

Catalytic methods offer elegant and often highly selective routes to α,β-unsaturated ketones, minimizing stoichiometric waste and enabling reactions under mild conditions. These can be classified by the type of transformation, such as reductive couplings or oxidative processes.

Reductive cross-coupling reactions have emerged as a powerful strategy for C-C bond formation, avoiding the need for pre-formed, sensitive organometallic reagents. researchgate.net Nickel-catalyzed methodologies are particularly prominent in the synthesis of enones and other ketones.

One such approach involves the nickel-catalyzed hydroacylation of terminal alkynes with S-2-pyridyl thioesters. nih.gov This method utilizes zinc metal as a reducing agent and water as a proton source, affording non-tethered E-enones with high regio- and stereoselectivity under mild conditions. nih.gov This strategy is notable for being aldehyde-free and avoiding the need for chelating groups often required in other hydroacylation reactions. nih.gov

Another powerful technique is the enantioselective nickel-catalyzed reductive acyl cross-coupling of acid chlorides and racemic secondary benzyl (B1604629) chlorides. acs.org Using manganese powder as a terminal reductant, this method provides access to enantioenriched acyclic α,α-disubstituted ketones, demonstrating high functional group tolerance under mild, base-free conditions. acs.org While this example produces saturated ketones, the underlying principle of coupling acyl donors with alkyl electrophiles is a key strategy in modern ketone synthesis. researchgate.netacs.org The development of these cross-electrophile coupling reactions represents a significant advance, enabling the union of two distinct electrophiles with a reductant. colab.ws

Table 1: Examples of Nickel-Catalyzed Reductive Cross-Coupling for Ketone Synthesis

Acyl Source Coupling Partner Catalyst System Reductant Product Type Yield / Selectivity Reference
Thioester Terminal Alkyne Ni(cod)₂ / Ligand Zn E-Enone High Regio- and Stereoselectivity nih.gov
Acid Chloride sec-Benzyl Chloride NiBr₂·glyme / Chiral Bis(oxazoline) Mn Enantioenriched Ketone Good Yields, High ee acs.org
Acyl Fluoride Alkenyl Triflates Ni(cod)₂ / Ligand Zn Enone Good Yields snnu.edu.cn

Oxidative dehydrogenation provides a direct route to enones from their corresponding saturated ketones, often employing environmentally benign oxidants like molecular oxygen. organic-chemistry.org Palladium-based catalysts have proven highly effective for this transformation. For instance, a Pd(DMSO)₂(TFA)₂ catalyst can directly dehydrogenate cyclic ketones to the corresponding enones using O₂ as the terminal oxidant. organic-chemistry.org Similarly, palladium-catalyzed oxidative dehydrogenation can convert saturated ketones into 1,4-enediones, showcasing complete E-stereoselectivity and broad substrate scope. organic-chemistry.orgresearchgate.net

Iron-catalyzed systems offer a cost-effective and sustainable alternative for the α,β-dehydrogenation of carbonyl compounds. organic-chemistry.orgresearchgate.net These methods can convert a wide array of ketones and other carbonyl derivatives into their unsaturated counterparts in a single step with high yields. organic-chemistry.org

A classic and fundamental method for enone synthesis is the dehydration of β-hydroxy ketones, which are typically generated via an aldol (B89426) addition. organic-chemistry.org This elimination step can be mediated by various reagents, including a combination of cerium(III) chloride heptahydrate and sodium iodide, which selectively provides (E)-isomers. organic-chemistry.org

Table 2: Catalytic Systems for Oxidative Dehydrogenation to Enones

Substrate Type Catalyst System Oxidant Key Features Reference
Cyclic Ketones Pd(DMSO)₂(TFA)₂ O₂ Direct dehydrogenation organic-chemistry.org
Saturated Ketones Pd(II) / Cu(OAc)₂ O₂ Atom- and step-economic organic-chemistry.org
Saturated Ketones Pd(OH)₂/C t-Butylhydroperoxide Oxidation to 1,4-enediones researchgate.net
Various Carbonyls Iron-complex (Acceptorless) Broad scope, sustainable metal organic-chemistry.orgresearchgate.net

The most traditional and widely used methods for constructing the enone double bond involve the reaction between a carbonyl compound and a suitable carbon nucleophile. The aldol condensation, particularly the Claisen-Schmidt variant involving an aldehyde and a ketone, is a foundational reaction in enone synthesis. acs.orgscirp.org Recent advancements have focused on developing greener conditions, such as using the biodegradable and non-toxic catalyst choline (B1196258) hydroxide (B78521) in water, which facilitates the reaction through hydrogen-bond-mediated catalysis. acs.org

The Horner-Wadsworth-Emmons (HWE) olefination is another key strategy, though it is often mentioned in the context of general α,β-unsaturated ketone preparation rather than being a primary choice over aldol-type reactions for simple enones. nih.gov More specialized olefination methods, like the Julia-Kocienski reaction, can provide (E)-α,β-unsaturated products with high yields and stereoselectivity. organic-chemistry.org These condensation and olefination strategies are valued for their reliability and the direct formation of the C=C bond. youtube.comnih.gov

Understanding the reaction mechanisms is crucial for optimizing conditions and controlling selectivity. In catalytic processes, the mechanism often involves a series of steps including substrate coordination, bond activation, and product release. For example, in the nickel-catalyzed hydroacylation of alkynes, π-complexation of the alkyne to the metal center increases its acidity, facilitating subsequent steps. nih.gov

For cascade reactions, computational methods like Density Functional Theory (DFT) are invaluable. In a copper(I)-catalyzed borylative cyclization, DFT calculations revealed that the base was essential for forming a lithium-enolate complex, which then undergoes C-C bond formation via a low-energy, chair-like transition state, explaining the observed diastereoselectivity. nih.gov Similarly, mechanistic studies of gold-catalyzed annulations can distinguish between different potential pathways, such as an Au(I)/Au(III) redox cycle versus a hydroacylation/oxa-Michael addition sequence, by comparing the calculated activation barriers. frontiersin.org In some oxidation reactions, a radical-chain mechanism initiated by species like the tert-butylperoxy radical is proposed to be operative. researchgate.net

Reductive Acylation and Cross-Coupling Strategies

Olefination and Carbonyl Condensation Strategies

Targeted Synthesis of (E)-1-Ethoxy-1-penten-3-one Incorporating the Ether Moiety

While extensive literature exists for the general synthesis of enones, specific, detailed procedures for this compound (CAS 79317-83-2) are less common in peer-reviewed journals. theclinivex.combiosynth.comchemicalbook.com However, its synthesis can be readily envisioned by combining established methodologies for enone formation with reactions that introduce the ethoxy group.

A plausible and efficient synthetic route would be a base-catalyzed Claisen-type condensation between ethyl formate (B1220265) and 2-pentanone. This reaction would generate the corresponding β-keto aldehyde, which exists in equilibrium with its more stable enol tautomer, 1-hydroxy-1-penten-3-one. The subsequent and final step would be an O-alkylation of this enolate/enol intermediate with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions. This Williamson ether synthesis-type reaction would yield the desired this compound. The stereochemistry of the double bond is typically controlled by thermodynamic factors, favoring the more stable E-isomer.

An alternative approach could involve the acylation of an organometallic reagent. For example, the reaction of a suitable vinyl organometallic, such as (E)-1-ethoxyvinyllithium or the corresponding Grignard reagent, with propionyl chloride would directly furnish the target molecule. The synthesis of the required (E)-1-ethoxyvinyl metallic species could be achieved from 1-ethoxy-1-bromoethene via lithium-halogen exchange.

These proposed routes are based on fundamental and reliable transformations in organic synthesis and are analogous to reported preparations of similar alkoxy-enone structures.

Strategies for Regio- and Stereoselective Ethoxy Group Introduction

The precise placement and stereochemistry of the ethoxy group are critical for the desired reactivity and properties of the final product. Several advanced strategies have been developed to control these aspects during the synthesis of alkoxy-enones.

One effective method involves the acylation of alkyl vinyl ethers . This approach allows for the direct introduction of the alkoxy group at the β-position relative to the newly formed carbonyl. For instance, the reaction of ethyl vinyl ether with specific acylating agents can yield β-ethoxy enones. The regioselectivity is dictated by the inherent electronics of the vinyl ether, where the oxygen atom directs the acylation to the β-carbon. The stereoselectivity, yielding the thermodynamically more stable (E)-isomer, is often controlled by the reaction conditions. researchgate.net

Another powerful strategy is the organoselenium-catalyzed oxygenation-rearrangement of allenes . This metal-free method can produce α,β-unsaturated α'-alkoxy ketones with high chemo-, stereo-, and site-selectivity under mild conditions. csic.es For example, using diphenyl diselenide ((PhSe)₂) as a catalyst, allenyl ethers can be converted into (E)-alkoxy enones in good yields. csic.es The stereoselectivity for the (E)-isomer is often excellent, and Density Functional Theory (DFT) calculations suggest that stabilizing noncovalent Se···O interactions are responsible for the observed reactivity and selectivity. csic.es

Copper-catalyzed reactions also provide a pathway for regio- and stereoselective synthesis. A general method for γ-C-C bond formation using α-halocarbonyl compounds and dienol ethers can be achieved via Cu(II) catalysis, which constitutes a novel approach to the 1,6-dioxygenation motif found in some complex enone structures. nih.gov This highlights the use of metal catalysis to control bond formation at specific positions, which can be adapted for introducing alkoxy functionalities with high precision.

Method Catalyst/Reagent Substrate Key Feature Stereoselectivity
Acylation of Vinyl EthersAcyl Chlorides researchgate.netAlkyl Vinyl EthersDirect β-alkoxylationGenerally favors (E)-isomer
Organoselenium Catalysis(PhSe)₂ csic.esAllenesHigh site-selectivity, metal-free csic.esExcellent (E/Z ratio up to 100:0) csic.es
Copper-Catalyzed AlkylationCu(II) complexes nih.govDienol EthersRegioselective γ-functionalization nih.govHigh stereoinduction reported nih.gov

Synthesis via Functional Group Transformations on Related Precursors

This compound and its analogs can also be synthesized by modifying existing molecular frameworks through functional group transformations. These methods often leverage readily available starting materials and transform them into the desired enone structure.

A prominent strategy is the conversion of boronic esters into enones . This one-pot protocol utilizes methoxyallene (B81269) as a three-carbon building block that reacts with a boronic ester. Subsequent protonation and oxidation generate the enone functional group. nih.gov This method is notable for its broad substrate scope, accommodating primary, secondary, and tertiary boronic esters, and proceeds with complete enantiospecificity for chiral substrates. nih.gov By modifying the electrophile used to trigger the migration step, a wide range of α-functionalized enones can be accessed. nih.gov

The oxidation of secondary alcohols to ketones is a fundamental transformation that can be applied to precursors containing the desired carbon skeleton. imperial.ac.uk For example, an allylic alcohol precursor could be oxidized to the corresponding enone. Similarly, methods for the direct conversion of saturated ketones into α,β-unsaturated ketones, such as palladium-catalyzed oxidative dehydrogenation using molecular oxygen as the oxidant, provide a step-economic route to enones with excellent E-stereoselectivity. organic-chemistry.org

Another approach involves the functionalization of enaminones, which are structurally related to alkoxy-enones. The regio- and stereoselective alkylation of enaminones can introduce desired substituents before a subsequent transformation step converts the amino group to an alkoxy group, although this is a more complex, multi-step process. umich.edu

Transformation Precursor Reagent(s) Product Key Advantage
Lithiation-BorylationBoronic EstersLithiated-methoxyallene nih.govEnonesStereospecific, broad scope nih.gov
Oxidative DehydrogenationSaturated KetonesPd-catalyst, O₂ organic-chemistry.orgα,β-Unsaturated KetonesAtom- and step-economic, high E-selectivity organic-chemistry.org
OxidationSecondary Allylic AlcoholsStandard oxidants (e.g., MnO₂) imperial.ac.ukEnonesUtilizes common precursors

Green Chemistry Principles in Synthetic Route Design for this compound

The design of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. dokumen.pubunibo.it

Development of Sustainable Catalytic Systems

A key tenet of green chemistry is the use of catalysts to enhance reaction rates and selectivity, thereby reducing energy input and unwanted byproducts. dokumen.pub For the synthesis of alkoxy-enones, research has focused on developing catalytic systems that are efficient, recyclable, and derived from sustainable sources.

Organocatalysis , which uses small, metal-free organic molecules to catalyze reactions, represents a major advancement in sustainable synthesis. nobelprize.org For example, the use of naturally occurring amino acids like L-proline to catalyze intermolecular aldol reactions showcases how biodegradable and low-toxicity catalysts can be employed for C-C bond formation, a key step in building the enone backbone. nobelprize.org The development of organoselenium catalysts for alkoxy-enone synthesis from allenes is another example of a metal-free system that operates under mild conditions. csic.es

Heterogeneous catalysts , such as gold nanoparticles supported on titania, offer advantages in terms of recyclability and ease of separation from the reaction mixture. beilstein-journals.org Such systems have been shown to be effective in reactions like the N-alkylation of amines with alcohols, demonstrating the potential for similar clean catalytic processes in C-O bond formations required for alkoxy-enone synthesis. beilstein-journals.org Furthermore, catalysts derived from natural sources, such as animal bone meal or saccharose, are being explored for various organic transformations, including aldol condensations, which are relevant to enone synthesis. tandfonline.com These bio-based catalysts are cost-effective and environmentally benign. tandfonline.com

Pincer transition metal complexes are also being developed for sustainable chemical synthesis, particularly for dehydrogenation reactions that can convert alcohols to carbonyl compounds, a potential step in an enone synthesis pathway. mdpi.com

Catalyst Type Example Relevant Reaction Green Advantage
OrganocatalystsL-Proline nobelprize.orgAldol CondensationMetal-free, biodegradable, low toxicity nobelprize.org
Heterogeneous CatalystsGold nanoparticles on Titania beilstein-journals.orgN-Alkylation (model for C-O formation)Recyclable, easy separation beilstein-journals.org
Bio-Based CatalystsAnimal Bone Meal, Saccharose tandfonline.comAldol CondensationRenewable, cost-effective, biodegradable tandfonline.com
Pincer ComplexesIron or Ruthenium Complexes mdpi.comAcceptorless Alcohol DehydrogenationHigh atom efficiency, mild conditions mdpi.com

Solvent-Free and Atom-Economical Processes

Two of the twelve principles of green chemistry are the prevention of waste through high atom economy and the use of safer solvents, or preferably, the elimination of solvents altogether. dokumen.pubtandfonline.com

Solvent-free reactions , often conducted by grinding solid reactants together or by heating a melt of the reactants, can significantly reduce waste and simplify work-up procedures. researchgate.nettandfonline.com These reactions often proceed faster due to high reactant concentrations. tandfonline.com The aldol condensation, a classic method for forming enones, is particularly well-suited to solvent-free conditions. tandfonline.comtandfonline.com For instance, reacting an aldehyde with a ketone in the presence of a catalytic amount of a solid base like sodium hydroxide via grinding can produce the enone product with high atom economy and without the need for a volatile organic solvent. tandfonline.com A reported solvent-free synthesis of β-enamino ketones from β-alkoxy enones and amines proceeds rapidly at room temperature, showcasing the efficiency of such methods for functionalizing the enone scaffold. scielo.br

Elucidating the Reactivity and Mechanistic Pathways of E 1 Ethoxy 1 Penten 3 One

Nucleophilic and Electrophilic Reactivity Profiles of the Enone System

The defining feature of an enone system like that in (E)-1-Ethoxy-1-penten-3-one is the conjugation of the carbon-carbon double bond with the carbonyl group. This conjugation results in a delocalized π-electron system, which dictates the molecule's reactivity. The resonance structures show that the carbonyl carbon and the β-carbon of the double bond are electrophilic centers, susceptible to attack by nucleophiles. libretexts.org Conversely, the oxygen atom and the α-carbon can act as nucleophilic centers. The ethoxy group, being an electron-donating group, modulates the electron density within this conjugated system.

Enones are considered ambident electrophiles, meaning they have two sites that can be attacked by nucleophiles. scielo.br These reactions are broadly classified as 1,2-additions (direct attack at the carbonyl carbon) and 1,4-additions or conjugate additions (attack at the β-carbon). libretexts.org The type of addition that predominates depends on various factors, including the nature of the nucleophile, the reaction conditions, and the specific structure of the enone. libretexts.org

Conjugate addition, also known as the Michael reaction or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgmasterorganicchemistry.com This reaction is of great significance in organic synthesis for its ability to form carbon-carbon bonds under mild conditions. wikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate to yield the final product. masterorganicchemistry.com

Conjugate Addition Reactions (Michael Additions)

Reactivity with Carbon Nucleophiles

A variety of carbon-based nucleophiles can participate in Michael additions with enones. These include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents like organocuprates (Gilman reagents). libretexts.orgwikipedia.org The use of organocuprate reagents is particularly advantageous for the 1,4-addition of alkyl groups to α,β-unsaturated ketones. libretexts.orgacs.org

For instance, the reaction of an enone with a Gilman reagent, a lithium dialkylcuprate, results in the selective formation of the 1,4-addition product. This method is a powerful tool for constructing complex carbon skeletons.

Table 1: Examples of Carbon Nucleophiles in Michael Additions

Nucleophile Type Specific Example Product Type
Enolate Diethyl malonate 1,5-Dicarbonyl compound
Organocuprate Lithium dimethylcuprate β-Alkylated ketone
Cyanide Sodium cyanide β-Cyanoketone
Reactivity with Heteroatom Nucleophiles

Heteroatom nucleophiles, such as amines, thiols, and alcohols, can also undergo conjugate addition to enones. libretexts.orguni-muenchen.de The reactivity of these nucleophiles depends on their basicity and the reaction conditions. Weakly basic nucleophiles often favor 1,4-addition, as the initial 1,2-addition is often reversible, allowing the thermodynamically more stable conjugate addition product to form. libretexts.org

The addition of primary and secondary amines to α,β-unsaturated carbonyls is a common method for synthesizing β-amino carbonyl compounds. libretexts.org Similarly, thiols are excellent nucleophiles for conjugate addition reactions. libretexts.orgacs.org

Table 2: Reactivity of Heteroatom Nucleophiles in Conjugate Addition

Nucleophile Product
Primary Amine (R-NH₂) β-Amino ketone
Secondary Amine (R₂NH) β-Amino ketone
Thiol (R-SH) β-Thio ketone
Alcohol (R-OH) β-Alkoxy ketone
Asymmetric Michael Additions Utilizing Chiral Catalysis

The development of asymmetric Michael additions has been a significant focus in organic chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.net This is often achieved through the use of chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts). sioc-journal.cnmdpi.com

Chiral catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the enone, leading to the preferential formation of one enantiomer of the product. researchgate.netsioc-journal.cn Evans auxiliaries, for example, are chiral auxiliaries that can be attached to the nucleophile to control the stereochemical outcome of the Michael addition. sioc-journal.cn Organocatalysts, such as chiral thioureas and amines, have also proven to be highly effective in promoting asymmetric Michael additions, often under environmentally benign conditions. mdpi.combeilstein-journals.org

Table 3: Chiral Catalysts in Asymmetric Michael Additions

Catalyst Type Example Key Feature
Chiral Auxiliary Evans Auxiliary Covalently attached to the substrate to direct stereochemistry. sioc-journal.cn
Organocatalyst Chiral Thiourea Activates the enone through hydrogen bonding. mdpi.com
Metal Catalyst Chiral Rhodium Complex Metal center coordinates with the substrate to influence the reaction pathway. researchgate.net

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduscribd.com They are characterized by the simultaneous breaking and forming of bonds without the involvement of ionic or radical intermediates. ebsco.comresearchgate.net this compound, with its carbon-carbon double bond, can act as a dienophile in certain pericyclic reactions, most notably the Diels-Alder reaction. ebsco.com

Pericyclic Reactions as Dienophile

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgopenstax.org This reaction is a powerful tool for the synthesis of cyclic compounds with a high degree of stereocontrol. youtube.comuc.pt The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. researchgate.net In this compound, the carbonyl group acts as an electron-withdrawing group, activating the double bond for reaction with a diene.

The stereochemistry of the dienophile is retained in the product of a Diels-Alder reaction. youtube.com Therefore, the (E)-configuration of the double bond in this compound would be reflected in the stereochemistry of the resulting cyclohexene (B86901) derivative. The presence of the ethoxy group can also influence the regioselectivity of the cycloaddition.

Table 4: Key Aspects of this compound in Diels-Alder Reactions

Feature Description
Role Dienophile ebsco.com
Activating Group The carbonyl group withdraws electron density, making the double bond more electrophilic.
Stereochemistry The (E)-geometry of the double bond is transferred to the product. youtube.com
Product A substituted cyclohexene derivative. libretexts.org
Other Cycloaddition Modes

Beyond concerted [4+2] cycloadditions, the extended π-system of this compound is susceptible to other modes of cycloaddition, particularly photochemical transformations. The presence of both an enone and a vinyl ether moiety allows for participation in [2+2] photocycloaddition reactions. dntb.gov.ua Upon photoexcitation, the enone can react with other alkenes to form cyclobutane (B1203170) rings. These reactions are powerful yet can be complex, sometimes yielding multiple regio- and stereoisomers.

One notable photochemical reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. beilstein-journals.orgcambridgescholars.commdpi.com In an intermolecular context, the excited state of the ketone in one molecule of this compound could, in principle, react with the alkene of another molecule. However, the reaction of electron-rich alkenes, such as vinyl ethers, is well-documented. cambridgescholars.com The regioselectivity is generally dictated by the stability of the intermediate biradical formed upon addition of the excited carbonyl oxygen to the alkene. For a vinyl ether, the addition typically occurs at the more nucleophilic, unsubstituted carbon of the double bond. beilstein-journals.orgresearchgate.net

Vinylogous esters and amides have been shown to participate in [2+2] photocycloaddition-fragmentation reactions with allenes. researchgate.net Furthermore, intramolecular [2+2] photocycloadditions of β-alkoxyenones bearing a tethered olefin have been studied, demonstrating that the initial bond formation often occurs at the β-position of the enone system. acs.org While specific studies on this compound are not prevalent, the established reactivity of vinylogous esters suggests its capability to form cyclobutane products under photochemical conditions, potentially leading to complex polycyclic systems.

Carbonyl Group Transformations of this compound

The carbonyl group is a primary site for a variety of chemical transformations, including reductions and additions of organometallic reagents. The challenge often lies in achieving selectivity, particularly in the context of the conjugated system which allows for both 1,2- (direct carbonyl addition) and 1,4- (conjugate) addition.

Selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond is a common synthetic challenge. Standard hydride reagents like lithium aluminum hydride (LAH) are powerful and typically unselective, often reducing both the carbonyl and the alkene. harvard.edu

A premier method for achieving selective 1,2-reduction of enones to the corresponding allylic alcohols is the Luche reduction. wikipedia.orgtcichemicals.com This method employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.org The cerium salt is believed to increase the electrophilicity of the carbonyl carbon and to catalyze the formation of alkoxyborohydrides, which are harder nucleophiles that preferentially attack the hard carbonyl carbon (1,2-addition) over the soft β-carbon (1,4-addition). wikipedia.orgtcichemicals.com This method has been successfully applied to convert seven-membered vinylogous esters to their corresponding enones after an elimination step, highlighting its effectiveness in reducing the carbonyl group in similar systems. nih.govcaltech.edu

Other methods for the selective reduction of the C=C bond in enones, leaving the carbonyl intact, include transition-metal-catalyzed transfer hydrogenation and the use of selenium-based reagents. rsc.org Conversely, highly selective reductions of related β-alkoxy ketones to furnish protected syn-1,3-diols have been achieved using triethylsilane (Et₃SiH) and tin(IV) chloride (SnCl₄), proceeding through a cyclic oxocarbenium ion intermediate. nih.govacs.orgfigshare.com

Table 1: Comparison of Reduction Conditions for α,β-Unsaturated and β-Alkoxy Ketones

Reagent SystemSubstrate TypePrimary OutcomeSelectivityRef.
NaBH₄, CeCl₃·7H₂O, MeOHα,β-Unsaturated KetoneAllylic Alcohol1,2-Reduction wikipedia.org
Et₃SiH, SnCl₄Protected β-Hydroxy Ketonesyn-1,3-Ethylidene Acetal>200:1 Diastereoselectivity acs.org
NaBH₄α,β-Unsaturated KetoneSaturated Ketone1,4-Reduction tcichemicals.com

The reaction of organometallic reagents with α,β-unsaturated ketones like this compound can proceed via two main pathways: direct 1,2-addition to the carbonyl or 1,4-conjugate addition to the β-carbon. masterorganicchemistry.com The outcome is highly dependent on the nature of the organometallic reagent, a concept often explained by Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

Hard nucleophiles, such as organolithium (RLi) and Grignard (RMgX) reagents, tend to favor 1,2-addition at the harder electrophilic carbonyl carbon. researchgate.netlibretexts.org For instance, benzyl (B1604629) Grignard reagents have been shown to react with cyclic β-alkoxy-α,β-unsaturated trifluoromethyl ketones exclusively via 1,2-addition to yield allylic alcohols. researchgate.net

In contrast, softer nucleophiles, particularly organocuprates (R₂CuLi, Gilman reagents), are well-known to favor 1,4-conjugate addition. libretexts.orgnih.govresearchgate.netscribd.commasterorganicchemistry.com This preference allows for the formation of a new carbon-carbon bond at the β-position, generating a ketone enolate intermediate that is subsequently protonated. This methodology is a cornerstone of organic synthesis for extending carbon frameworks. libretexts.org The reaction of this compound with a Gilman reagent would be expected to yield 1-ethoxy-3-alkyl-1-pentanone after workup.

The regioselectivity can also be influenced by catalysts and reaction conditions. For example, the addition of trimethylsilyl (B98337) cyanide to β-alkoxyvinyl alkyl ketones can be directed towards either 1,2- or 1,4-addition depending on the catalyst and temperature. researchgate.net

Table 2: Regioselectivity of Organometallic Additions to Enones

Reagent TypeTypical Addition ModeProduct TypeRef.
Organolithium (RLi)1,2-AdditionAllylic Alcohol researchgate.net
Grignard (RMgX)1,2-AdditionAllylic Alcohol libretexts.org
Organocuprate (R₂CuLi)1,4-Conjugate AdditionSaturated Ketone (after protonation) masterorganicchemistry.com

Selective Reduction Methodologies

Transformations Involving the Alkene and Ether Moieties of this compound

The electron-rich vinylic ether portion of the molecule offers additional sites for selective chemical modification, distinct from the reactivity of the enone system.

The carbon-carbon double bond of the vinyl ether is activated toward electrophilic attack and is a versatile handle for various palladium-catalyzed cross-coupling reactions. The Heck reaction, which forms a C-C bond between an alkene and an organohalide, is a prominent example. While Heck reactions on α,β-unsaturated ketones typically occur at the β-position, the electronic nature of the vinyl ether in this compound could direct arylation to the α-position. researchgate.net Palladium-catalyzed Heck reactions have been used for the regioselective γ-arylation of related 1-alkoxy-1,3-dienes. acs.org Highly selective procedures for the Heck vinylation of vinyl ethers are established, providing access to protected α,β-unsaturated ketones. nih.gov

Gold catalysts have also emerged as powerful tools for activating C-C multiple bonds, including those in vinyl ethers and related systems, enabling complex cyclization and rearrangement cascades. beilstein-journals.org Furthermore, rhodium(I) complexes are known to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a reaction that proceeds via an arylrhodium(I) intermediate. acs.org

Another important transformation is the reaction of β-alkoxy enones with diazo compounds, catalyzed by copper(II) acetylacetonate, to form substituted 2,3-dihydrofurans through the generation and subsequent 1,5-electrocyclization of a carbonyl ylide intermediate. nih.gov

The alkene of the vinylic ether can undergo stereoselective transformations. A key reaction is asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups across the double bond. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) with a chiral quinine-based ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), is a highly reliable method for achieving this transformation with high enantioselectivity. wikipedia.org This reaction is site-selective, typically occurring at the most electron-rich double bond in a poly-unsaturated substrate. wikipedia.org Applying this methodology to vinylogous esters has been used as a strategy in the asymmetric synthesis of chiral allylic alcohols. researchgate.net Electrochemical methods for asymmetric dihydroxylation have also been developed. beilstein-journals.org

Asymmetric epoxidation represents another route to chiral building blocks. While standard reagents like m-CPBA would likely react with the electron-rich vinyl ether, achieving high stereoselectivity often requires specialized catalytic systems.

Strategic Applications of E 1 Ethoxy 1 Penten 3 One in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

While comprehensive research detailing the extensive use of (E)-1-Ethoxy-1-penten-3-one in the total synthesis of a wide array of natural products is limited, its structural motifs suggest its potential as a valuable precursor. The enone functionality is a common feature in numerous natural products and allows for a variety of transformations, such as Michael additions and Diels-Alder reactions, which are fundamental in the construction of complex molecular architectures. The ethoxy group can act as a protecting group or be modified to introduce further complexity.

For instance, the core structure of this compound is analogous to fragments used in the synthesis of various polyketides and alkaloids. The strategic placement of the carbonyl and the double bond allows for the stereocontrolled introduction of substituents, a critical aspect in the synthesis of biologically active natural products.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of This compound makes it an attractive starting material for the synthesis of more complex molecules that serve as intermediates in the pharmaceutical and agrochemical industries. Chemical suppliers market this compound for research purposes in these sectors, indicating its recognized potential.

The enone system is a key pharmacophore in many biologically active compounds. By utilizing reactions such as conjugate additions with various nucleophiles, a diverse range of derivatives can be accessed. These derivatives can then be further elaborated to produce scaffolds for drugs or pesticides. For example, the reaction with nitrogen-containing nucleophiles can lead to the formation of heterocyclic compounds, a common structural feature in many pharmaceuticals. Similarly, the introduction of sulfur- or phosphorus-containing moieties could lead to the development of novel agrochemicals.

A trifluoromethylated analog, (E)-1-Ethoxy-5,5,5-trifluoropent-1-en-3-one , is also commercially available, highlighting the interest in fluorinated derivatives for pharmaceutical and agrochemical applications due to their enhanced metabolic stability and bioavailability.

Construction of Functional Organic Materials and Polymers

The application of This compound in the construction of functional organic materials and polymers is an emerging area of interest. The presence of a polymerizable double bond opens up the possibility of incorporating this molecule into polymer chains. The general class of enones, to which this compound belongs, is known to participate in polymerization reactions.

The resulting polymers could possess unique properties due to the presence of the carbonyl and ethoxy functionalities. These groups can influence the polymer's solubility, thermal stability, and adhesion properties. Furthermore, the carbonyl group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the material's properties for specific applications, such as in coatings, adhesives, or specialty resins. While specific research on polymers derived from this compound is not widely documented, the principles of polymer chemistry suggest its potential in this field.

Contributions to Chiral Pool and Asymmetric Synthesis Strategies

This compound presents opportunities for application in asymmetric synthesis, a critical area for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The prochiral nature of the β-carbon in the enone system allows for stereoselective additions, which can be controlled by chiral catalysts or auxiliaries.

The development of asymmetric Michael additions to enones is a well-established field, and these methodologies could be applied to this compound to generate chiral building blocks. These chiral intermediates, with their multiple functional groups, can then be used in the synthesis of complex target molecules. The ethoxy group can also play a role in directing the stereochemical outcome of certain reactions. Although specific, detailed studies on the asymmetric transformations of this particular compound are not extensively reported, the foundational principles of asymmetric synthesis strongly suggest its utility as a substrate in the development of new stereoselective methodologies.

Theoretical and Computational Chemistry Studies of E 1 Ethoxy 1 Penten 3 One

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

A foundational step in understanding the chemical behavior of (E)-1-ethoxy-1-penten-3-one would involve a comprehensive quantum chemical characterization. Methodologies such as Density Functional Theory (DFT) and post-Hartree-Fock methods could be employed to elucidate its electronic properties.

Key areas of investigation would include:

Molecular Orbital Analysis: Calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide critical information about the molecule's nucleophilic and electrophilic centers. The energy gap between HOMO and LUMO would be a key indicator of its chemical reactivity and kinetic stability.

Electron Density Distribution: Analysis of the electron density distribution would reveal the polarization of bonds and the partial atomic charges, offering insights into intermolecular interactions and reaction mechanisms.

Reactivity Descriptors: Calculation of global and local reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, would allow for a quantitative prediction of its reactivity towards different reagents.

Currently, there are no published studies that provide these specific quantum chemical data for this compound.

Conformational Analysis and Stereochemical Insights

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A detailed conformational analysis would be essential for understanding its three-dimensional structure and how it influences its physical and chemical properties.

Computational approaches could be used to:

Identify Stable Conformers: By systematically rotating the bonds and calculating the potential energy surface, researchers could identify the most stable conformers and their relative energies.

Determine Rotational Barriers: The energy barriers for interconversion between different conformers could be calculated, providing information on the molecule's flexibility at different temperatures.

Such stereochemical insights are crucial for understanding its interactions with other molecules, including enzymes and receptors, yet no specific conformational analyses for this compound have been reported in the literature.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a Michael acceptor, theoretical studies could predict its behavior in various reactions.

Transition State Analysis and Energy Landscapes

By mapping the potential energy surface for a given reaction, computational chemists can identify the transition state structures and calculate their energies. This information is vital for determining the reaction's feasibility and rate. For instance, in a Michael addition reaction, the transition state for the nucleophilic attack on the β-carbon could be located and characterized.

Rational Design of Reaction Pathways

A thorough understanding of the reaction mechanisms of this compound, gained through computational studies, would enable the rational design of new synthetic routes to valuable chemical products. By predicting the outcome of different reaction conditions and reagents, computational chemistry can guide experimental work and accelerate the discovery of new chemical transformations. However, no such predictive studies for this specific molecule are currently available.

Computational Spectroscopic Property Prediction (Focus on Methodologies and Interpretations)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these predictions would be highly valuable.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra and the assignment of peaks to specific atoms in the molecule.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra would allow for the identification of characteristic vibrational modes associated with its functional groups, such as the C=O and C=C stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's chromophores.

While general methodologies for these predictions are well-established, their specific application to this compound has not been documented.

Molecular Dynamics and Molecular Modeling for Reactivity Prediction

Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment. For this compound, MD simulations could be used to:

Study Solvation Effects: By simulating the molecule in different solvents, researchers could understand how the solvent influences its conformation and reactivity.

Model Interactions with Biomolecules: MD simulations could be employed to model the binding of this compound to the active site of an enzyme, providing insights into its potential biological activity.

Again, the scientific literature lacks any molecular dynamics or molecular modeling studies specifically focused on this compound.

Future Perspectives and Innovations in E 1 Ethoxy 1 Penten 3 One Research

Development of Next-Generation Catalytic Methodologies for Enhanced Efficiency and Selectivity

The synthesis and functionalization of enones like (E)-1-ethoxy-1-penten-3-one are heavily reliant on catalytic methods. The future in this area lies in the development of novel catalysts that offer superior efficiency, and regio- and enantioselectivity.

Key Research Directions:

Asymmetric Catalysis: While significant strides have been made, the quest for catalysts that provide near-perfect enantioselectivity in reactions involving this compound remains a primary objective. This includes the design of new chiral ligands for transition metal catalysts and the development of novel organocatalysts. caltech.edu For instance, the use of imidazolidinone catalysts has shown promise in the activation of α,β-unsaturated ketones for enantioselective Diels-Alder reactions. caltech.edu

Photoredox and Electrochemical Catalysis: These emerging fields offer green and powerful alternatives to traditional thermal methods. acs.org Visible-light-mediated photoredox catalysis, for example, can facilitate unique cycloaddition reactions under mild conditions. acs.org The application of these techniques to this compound could unlock new reaction pathways and provide access to novel molecular architectures.

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable transformations that are not possible with a single catalyst. Future research will likely explore the use of cooperative catalysis, for example, combining a transition metal catalyst with an organocatalyst, to achieve highly selective transformations of this compound.

Table 1: Comparison of Catalytic Methodologies

Catalytic ApproachAdvantagesPotential Application for this compound
Asymmetric CatalysisHigh enantioselectivitySynthesis of chiral building blocks for pharmaceuticals.
Photoredox CatalysisMild reaction conditions, unique reactivityNovel cycloaddition and cross-coupling reactions. acs.org
Electrochemical CatalysisAvoids stoichiometric reagents, sustainableGreen oxidation and reduction reactions.
Dual CatalysisAccess to complex transformationsOne-pot synthesis of multifunctional molecules.

Exploration of Novel Reaction Manifolds and Multicomponent Reactions

Beyond established transformations like Michael additions and Diels-Alder reactions, future research will focus on discovering and developing new types of reactions involving this compound.

Key Areas of Exploration:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient. Designing novel MCRs that incorporate this compound as a key building block will be a significant area of focus.

Cascade Reactions: These reactions, where a single event triggers a series of subsequent bond-forming transformations, can rapidly build molecular complexity. Developing new cascade reactions initiated by the reaction of this compound will provide efficient routes to complex heterocyclic and polycyclic systems.

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Applying C-H activation methodologies to this compound and its derivatives would open up new avenues for molecular diversification.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with robotics and data science is revolutionizing how chemical research is conducted. fairlamb.group this compound is well-suited for inclusion in these modern workflows.

Impact of Automation:

Rapid Reaction Optimization: Automated platforms can perform hundreds or even thousands of experiments in a short period, allowing for the rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature) for reactions involving this compound. drugtargetreview.comnih.gov

Library Synthesis: High-throughput experimentation (HTE) can be used to generate large libraries of compounds derived from this compound for screening in drug discovery and materials science. drugtargetreview.com

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to predict reaction outcomes and identify new reaction conditions or even entirely new reactions. chemrxiv.org

Sustainable Chemical Synthesis Approaches and Industrial Scale-Up Considerations

The principles of green chemistry are becoming increasingly important in both academic and industrial settings. labmanager.comethernet.edu.et Future research on this compound will need to address these considerations.

Green Chemistry Strategies:

Atom Economy: Developing reactions that maximize the incorporation of all atoms from the starting materials into the final product.

Use of Renewable Feedstocks: Exploring synthetic routes to this compound that start from renewable resources.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. labmanager.com

Energy Efficiency: Utilizing catalytic methods and reaction conditions that minimize energy consumption.

For industrial applications, the scalability of synthetic routes is a critical factor. Research will need to focus on developing robust and cost-effective processes for the large-scale production of this compound and its derivatives. This includes addressing challenges related to purification, process safety, and waste minimization. sciencesconf.org

Bridging Fundamental Research with Applied Organic Synthesis Challenges

A key challenge and opportunity for future research is to apply the fundamental knowledge gained about the reactivity of this compound to solve real-world problems in organic synthesis.

Potential Applications:

Total Synthesis of Natural Products: this compound can serve as a versatile building block in the total synthesis of complex natural products with interesting biological activities.

Medicinal Chemistry: The development of new synthetic methods involving this compound can provide access to novel scaffolds for the design of new therapeutic agents.

Materials Science: The incorporation of the enone functionality into polymers and other materials can lead to the development of new materials with tailored properties.

By focusing on these key areas, the scientific community can continue to unlock the full potential of this compound as a valuable tool in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-1-Ethoxy-1-penten-3-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via aldol condensation between ethoxyacetylene and a ketone precursor under basic conditions. To ensure (E)-selectivity, optimize reaction temperature (60–80°C) and use aprotic solvents (e.g., THF) to minimize keto-enol tautomerism. Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR . For reproducibility, document solvent purity, catalyst loading, and inert atmosphere conditions, as minor variations can alter product ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use 13C^{13}\text{C} NMR to confirm the carbonyl group (δ ~200 ppm) and 1H^{1}\text{H} NMR to identify the ethoxy group (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.7 ppm for OCH2_2). IR spectroscopy (C=O stretch at ~1700 cm^{-1) and GC-MS can verify purity. If data conflicts with literature (e.g., unexpected coupling constants), re-examine sample preparation for moisture contamination or consider diastereomer formation. Cross-validate with X-ray crystallography if feasible .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions, and what limitations exist in these models?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity. Compare results with experimental kinetic data. Limitations include solvent effects and entropy approximations. Validate models using Hammett plots or isotopic labeling studies .

Q. What strategies are recommended for resolving contradictions in catalytic asymmetric synthesis yields reported for this compound derivatives?

  • Methodological Answer : Systematically vary catalyst systems (e.g., chiral Lewis acids vs. organocatalysts) and analyze enantiomeric excess (ee) via chiral HPLC. Conduct control experiments to rule out racemization during workup. Compare substrate scope and reaction scales across studies to identify reproducibility challenges .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing by incubating samples at 40–80°C and pH 2–12. Monitor degradation via HPLC and identify byproducts using high-resolution MS. Apply Arrhenius kinetics to extrapolate shelf-life. Document deviations from equilibrium assumptions in kinetic models .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions, and how should outliers be addressed?

  • Methodological Answer : Use nonlinear regression to fit rate constants (e.g., pseudo-first-order kinetics). Apply Grubbs’ test for outliers and report confidence intervals. For reproducibility, share raw datasets and code for data processing in supplementary materials .

Q. How can researchers ensure the reproducibility of synthetic procedures when scaling up this compound production?

  • Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., mixing efficiency, heat transfer). Use process analytical technology (PAT) for real-time monitoring. Publish detailed protocols with equipment specifications (e.g., stirrer type, reactor geometry) .

Critical Evaluation of Literature

Q. What criteria should be used to assess the reliability of reported crystal structures or mechanistic studies involving this compound?

  • Methodological Answer : Check R-factor values (<5% for high-quality structures) and deposition codes in databases like CCDC. For mechanistic studies, verify isotopic labeling evidence and kinetic isotope effects. Cross-reference with computational studies for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.